molecular formula C19H18F2N4O2S B2373769 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396855-38-1

1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2373769
CAS No.: 1396855-38-1
M. Wt: 404.44
InChI Key: YEOMFSZWJOMCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a cyclohexyl ring, and a thiophen-3-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the thiophen-3-yl moiety. These components are then combined through a series of reactions, including amidation and cyclization, to form the final urea derivative. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms and the urea group influence its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs for treating various diseases.

  • Industry: Its use in material science and as a precursor for advanced materials is also being explored.

Mechanism of Action

When compared to similar compounds, 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to its unique structural features and potential applications. Similar compounds may include other urea derivatives and thiophene-containing molecules, but the specific arrangement of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)urea

  • 3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives

  • Cyclohexyl-based urea compounds

This comprehensive overview highlights the significance of 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2S/c20-13-4-5-15(14(21)10-13)22-18(26)24-19(7-2-1-3-8-19)17-23-16(25-27-17)12-6-9-28-11-12/h4-6,9-11H,1-3,7-8H2,(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOMFSZWJOMCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.